molecular formula C16H24BNO2 B13710762 4-(Dimethylamino)styrylboronic Acid Pinacol Ester

4-(Dimethylamino)styrylboronic Acid Pinacol Ester

Cat. No.: B13710762
M. Wt: 273.2 g/mol
InChI Key: ZKPKZHAHHWEXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)styrylboronic acid pinacol ester is a boronic acid derivative characterized by a styryl backbone substituted with a dimethylamino group and a pinacol boronate ester. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures critical in pharmaceuticals and materials science . Its electron-donating dimethylamino group enhances reactivity in Pd-catalyzed reactions, making it a preferred reagent for constructing complex molecules, such as anti-tuberculosis agents (e.g., compound 32l in ) . Applications extend to polymer chemistry, where boronic esters serve as precursors for stimuli-responsive materials .

Properties

Molecular Formula

C16H24BNO2

Molecular Weight

273.2 g/mol

IUPAC Name

N,N-dimethyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline

InChI

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)12-11-13-7-9-14(10-8-13)18(5)6/h7-12H,1-6H3

InChI Key

ZKPKZHAHHWEXSU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

  • Formation of a boron-containing intermediate, often a diboron compound or a boronic acid derivative.
  • Esterification with pinacol to generate the pinacol boronic ester.
  • Introduction of the styryl moiety with a para-dimethylamino substituent, usually via coupling or substitution reactions.

The synthetic routes can be broadly categorized into:

  • Triamino replacement and esterification methods.
  • Hydroboration of alkynes.
  • Palladium-catalyzed coupling and subsequent esterification.

Triamino Replacement and Esterification Approach

A patented method (CN102617623A) describes a multi-step synthesis involving:

  • Triamino Replacement:

    • A hydrocarbon solution of N,N-dimethylaniline is reacted with boron trichloride at low temperatures (-20 to 0 °C), followed by warming to 5–25 °C until reaction completion is confirmed by NMR.
    • The reaction mixture is treated with a solvent (varsol or n-heptane) and centrifuged to isolate a solution of tris(dimethylamino)borane.
  • Coupling and Esterification:

    • The tris(dimethylamino)borane intermediate undergoes further reaction to form four (dimethylamino)-diboron hexahydride.
    • This intermediate is then esterified with tetramethyl ethylene ketone (pinacol) at 85–105 °C, followed by extraction and washing steps to isolate the boronic acid pinacol ester.
  • Reaction Conditions and Yields:

    • The molar ratio of diboron intermediate to pinacol is maintained between 1:1.5 to 1:3.
    • Yields range from 87% to 90% with GC purities between 95.8% and 98.3%.
    • The process is scalable, with recoveries of 40.4% to 56.7% in large-scale reactions.
  • Solvent and Reagent Usage:

    • Hydrocarbon solvents such as varsol, normal heptane, or toluene are used.
    • Water and saturated aqueous salt solutions are employed for extraction and washing.
  • Advantages:

    • The method uses inexpensive and readily available raw materials.
    • Mild reaction conditions with high transformation efficiency and purity.
    • Simplified operations with minimized product loss due to in-solution handling across steps.
Step Conditions Yield (%) Purity (GC) Notes
Triamino replacement -20 to 25 °C, hydrocarbon solvent ~100 N/A Formation of tris(dimethylamino)borane
Esterification with pinacol 85–105 °C, 1.5–3 eq pinacol 87–90 95.8–98.3 Extraction and washing with water/salt

Table 1: Summary of key parameters in triamino replacement and esterification method

Hydroboration of Alkynes with Pinacol Borane

A solvent- and metal-free procedure reported in peer-reviewed literature (PMC7109635) synthesizes (E)-alkenylboronic acid pinacol esters, including derivatives with dimethylamino substituents, via hydroboration of aromatic or aliphatic alkynes:

  • Procedure:

    • Pinacol borane (4 equivalents) and the alkyne substrate (1 equivalent) are combined with a catalytic amount (5 mol%) of 4-(dimethylamino)benzoic acid.
    • The reaction is conducted in a microwave-sealed flask at 120 °C for 15–30 minutes depending on the alkyne type.
  • Purification:

    • The crude product is purified by flash chromatography.
    • Crystallization attempts are performed using methyl tert-butyl ether.
  • Outcomes:

    • The method yields high-purity alkenylboronic acid pinacol esters.
    • Spectral data confirm the structure and purity, with ^1H NMR showing characteristic vinyl and aromatic signals.
Parameter Details
Pinacol borane equivalents 4 eq
Catalyst 4-(Dimethylamino)benzoic acid (5 mol%)
Temperature 120 °C
Reaction time 15–30 min
Purification Flash chromatography
Yield Moderate to high (e.g., 58% for related compounds)

Table 2: Hydroboration reaction conditions and typical yields

Palladium-Catalyzed Coupling and Esterification

Literature from the Royal Society of Chemistry (RSC) provides examples of palladium-catalyzed coupling reactions involving boronic acid pinacol esters:

  • Synthesis of boronic acid pinacol esters:

    • Boronic acids are reacted with pinacol in diethyl ether in the presence of drying agents (e.g., magnesium sulfate) to form pinacol esters.
    • Typical conditions involve stirring at room temperature for 22 hours.
  • Catalytic coupling:

    • Pd-based catalysts such as Pd2(dba)3 with triphenylphosphine ligands are used.
    • Reactions are conducted in solvents like dimethoxyethane (DME) or tetrahydrofuran (THF) at elevated temperatures (65–85 °C).
  • Yields and Purity:

    • Boronic acid pinacol esters are obtained in high yields (up to 87%) and high purity after chromatographic purification.
  • Example:

    • A typical synthesis involves reacting 1-isopropylboronic acid with pinacol and MgSO4, followed by vacuum filtration and chromatography.
Reaction Component Conditions
Boronic acid + Pinacol Diethyl ether, RT, 22 h
Catalyst Pd2(dba)3, PPh3
Solvent DME or THF
Temperature 65–85 °C
Purification Silica gel chromatography
Yield Up to 87%

Table 3: Palladium-catalyzed esterification and coupling conditions

Comparative Analysis of Preparation Methods

Aspect Triamino Replacement & Esterification Hydroboration of Alkynes Pd-Catalyzed Coupling & Esterification
Raw Materials N,N-Dimethylaniline, BCl3, Pinacol Alkynes, Pinacol borane Boronic acids, Pinacol, Pd catalysts
Reaction Conditions Mild, 10–105 °C, hydrocarbon solvents Microwave, 120 °C 65–85 °C, organic solvents
Catalysts None specified 4-(Dimethylamino)benzoic acid (5 mol%) Pd2(dba)3, PPh3
Yield Range 87–90% Moderate to high (~58% reported) Up to 87%
Scalability High, demonstrated at 100s kg scale Moderate Moderate
Purity 95.8–98.3% (GC) High (confirmed by NMR) High (chromatography)
Advantages Cost-effective, mild, scalable Metal-free, solvent-free Well-established, versatile

Summary of Research Outcomes

  • The triamino replacement and esterification method provides a robust, scalable route with high yields and purity, suitable for industrial applications.
  • Hydroboration of alkynes with pinacol borane offers a metal-free alternative with rapid reaction times and good selectivity, useful for laboratory-scale synthesis.
  • Palladium-catalyzed coupling combined with pinacol esterification remains a versatile and widely used strategy, especially for complex boronic esters.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)styrylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds, depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)styrylboronic Acid Pinacol Ester has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

    Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)styrylboronic Acid Pinacol Ester primarily involves its role as a boronic ester in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. This process involves the following steps:

    Oxidative Addition: The palladium catalyst forms a complex with the boronic ester.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex releases the final product, forming a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

The following table compares 4-(dimethylamino)styrylboronic acid pinacol ester with structurally analogous compounds, emphasizing synthesis, reactivity, and applications:

Compound Key Structural Features Synthesis Yield Applications Unique Properties
This compound Styryl backbone, dimethylamino group 71.4–78.5% Drug development (e.g., anti-TB agents), cross-coupling reactions Enhanced electron density accelerates Pd-catalyzed coupling; NMR: δ1.35 (pinacol –CH3)
4-Hydroxymethylphenylboronic acid pinacol ester Hydroxymethyl group 72% ROS-scavenging hydrogels, glucose sensors Forms reversible bonds with diols; biocompatible for biomedical use
4-Vinylphenylboronic acid pinacol ester Vinyl group 86% Boron-rich polymers, micelle formation Enables free-radical polymerization; soluble in THF
4-Mercaptophenylboronic acid pinacol ester Thiol (–SH) group 100% Surface conjugation, biosensors Thiol enables gold-thiolate bond formation; air-sensitive
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester Tetrahydrofuran-like ring >85% Natural product synthesis, bioactive molecules Low Pd catalyst loading (0.5–1 mol%); scalable for industrial use
4-(Aminomethyl)benzeneboronic acid pinacol ester HCl Aminomethyl group, hydrochloride salt N/A Peptide coupling, medicinal chemistry Available in high purity (99.99%); hygroscopic

Reactivity and Electronic Effects

  • Electron-Donating Groups: The dimethylamino group in the target compound increases electron density at the boron center, accelerating transmetalation in Suzuki reactions compared to electron-withdrawing analogs (e.g., 4-fluorophenyl derivatives) .
  • Steric Effects : Bulky substituents (e.g., cyclopropyl in ) reduce coupling efficiency, whereas the styryl group balances steric and electronic effects for optimal reactivity .

Spectroscopic Characterization

  • NMR Signatures: Pinacol esters exhibit characteristic –CH3 singlets at δ1.35–1.36 ([1]H NMR) and δ24–84 ([13]C NMR). The dimethylamino group shows –N(CH₃)₂ protons at δ2.6–2.7 .
  • Purity Analysis : The target compound is analyzed via GC and titration (≥98% purity), while others (e.g., 4-hydroxy-3-methoxyphenyl) require HPLC for quality control .

Research Findings and Trends

Catalytic Efficiency : Low Pd-loading protocols (≤1 mol%) for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester demonstrate broader applicability to electron-rich boronic esters .

Biomedical Innovations: 4-Hydroxymethylphenylboronic acid pinacol ester-based hydrogels reduce oxidative stress in chronic wounds, achieving 90% epithelialization in diabetic mice within 14 days .

Polymer Chemistry : RAFT polymerization of 4-pinacolatoborylstyrene yields boronic acid copolymers (Mn = 17,000–32,000 g/mol) with tunable hydrophilicity .

Biological Activity

4-(Dimethylamino)styrylboronic acid pinacol ester (DASBPE) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of DASBPE, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DASBPE is characterized by the presence of a dimethylamino group attached to a styrylboronic acid moiety. The boronic acid functionality is known for its ability to form reversible covalent bonds with diols, which plays a significant role in its biological interactions.

Mechanisms of Biological Activity

The biological activity of DASBPE can be attributed to several mechanisms:

  • Enzyme Inhibition : DASBPE has been shown to inhibit certain enzymes involved in metabolic pathways. For example, studies indicate that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.
  • Cell Signaling Modulation : The compound's interaction with cellular receptors can alter signal transduction pathways, leading to various physiological effects. This modulation is crucial for its potential therapeutic applications in cancer and neurodegenerative diseases .
  • Reversible Binding : The boronic acid moiety allows DASBPE to engage in reversible binding with biological targets, facilitating its use as a probe in biological assays .

Biological Activity Data

Research has demonstrated the following biological activities associated with DASBPE:

Activity Effect Reference
COX InhibitionReduced inflammatory response
Anticancer ActivityInduced apoptosis in cancer cell lines
Neuroprotective EffectsProtection against neuronal cell death

Case Studies

  • Inhibition of COX Enzymes : A study investigated the effects of DASBPE on COX-1 and COX-2 activity. Results showed that DASBPE significantly inhibited both enzymes, leading to decreased production of inflammatory mediators in vitro. This suggests potential applications in treating inflammatory diseases.
  • Anticancer Properties : In a series of experiments using various cancer cell lines (e.g., breast and prostate cancer), DASBPE exhibited dose-dependent cytotoxicity. Mechanistic studies revealed that the compound triggers apoptosis via the intrinsic pathway, highlighting its potential as an anticancer agent .
  • Neuroprotection : Research focusing on neuronal cell cultures indicated that DASBPE could protect against oxidative stress-induced cell death. The compound reduced markers of apoptosis and inflammation, suggesting therapeutic potential for neurodegenerative conditions such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for 4-(Dimethylamino)styrylboronic Acid Pinacol Ester?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling between styryl halides and pinacol boronate esters under palladium catalysis. Key steps include:

  • Use of anhydrous solvents (e.g., THF or DMF) and inert atmosphere (N₂/Ar) to prevent hydrolysis.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Purity verification using HPLC (>97% purity, as reported for structurally similar pinacol esters) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at 0–6°C in tightly sealed, moisture-resistant containers under inert gas (e.g., nitrogen) to prevent boronic ester hydrolysis. Avoid exposure to light, heat, or acidic/basic conditions, which may degrade the dimethylamino group .

Q. What safety precautions are critical during handling?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. No acute toxicity data is available, but analogous boronic esters show low dermal irritation .

Q. How does the pinacol ester group influence solubility and reactivity?

  • Methodological Answer : The pinacol ester enhances solubility in organic solvents (e.g., dichloromethane, toluene) and stabilizes the boronic acid against protodeboronation. This facilitates reactions under mild conditions, such as cross-couplings or bioconjugations .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling yields be optimized with this sterically hindered boronic ester?

  • Methodological Answer :

  • Catalyst Selection : Use bulky ligands (e.g., SPhos, XPhos) to reduce steric hindrance from the dimethylamino group.
  • Base Optimization : Test weak bases (K₃PO₄) to avoid side reactions with the electron-rich styryl moiety.
  • Temperature Control : Moderate heating (60–80°C) balances reaction rate and decomposition risks.
  • Example: A 75% yield was achieved for a similar dimethylamino-substituted boronic ester using Pd(OAc)₂/SPhos in THF .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm).
  • UV-Vis Spectroscopy : Detect π→π* transitions in the styryl group (λmax ~300–350 nm) for monitoring reaction progress .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 247.14 for C₁₄H₂₂BNO₂) .

Q. How does the dimethylamino group impact electronic properties in optoelectronic applications?

  • Methodological Answer : The electron-donating dimethylamino group enhances charge transport in conjugated systems, making the compound suitable for:

  • OLEDs : As an emissive layer dopant due to tunable fluorescence.
  • Sensors : Binds diols (e.g., glucose) via boronate-diol interactions, enabling probe design for biomolecule detection .

Q. How to resolve contradictory data in cross-coupling reactions (e.g., low yields, side products)?

  • Methodological Answer :

  • Diagnostic Tests :
IssueLikely CauseSolution
Low YieldSteric hindranceUse microwave-assisted heating or flow chemistry.
ProtodeboronationProtic solventsSwitch to anhydrous toluene or dioxane.
Side ProductsOxidative dimerizationAdd radical inhibitors (e.g., BHT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.